1-[(4-Aminophenyl)methyl]piperidin-4-ol

PI3Kδ inhibition Kinase assay Enzyme inhibitor

1-[(4-Aminophenyl)methyl]piperidin-4-ol (CAS 262368-63-8) is a substituted piperidin-4-ol derivative with the molecular formula C12H18N2O and a molecular weight of 206.29 g/mol. It features a piperidine ring bearing a hydroxyl group at the 4-position and an aminophenylmethyl substituent at the 1-position.

Molecular Formula C12H18N2O
Molecular Weight 206.289
CAS No. 262368-63-8
Cat. No. B2809559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Aminophenyl)methyl]piperidin-4-ol
CAS262368-63-8
Molecular FormulaC12H18N2O
Molecular Weight206.289
Structural Identifiers
SMILESC1CN(CCC1O)CC2=CC=C(C=C2)N
InChIInChI=1S/C12H18N2O/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4,12,15H,5-9,13H2
InChIKeyYHULNZHMWVPUQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[(4-Aminophenyl)methyl]piperidin-4-ol (CAS 262368-63-8): Chemical Profile and Baseline Characteristics


1-[(4-Aminophenyl)methyl]piperidin-4-ol (CAS 262368-63-8) is a substituted piperidin-4-ol derivative with the molecular formula C12H18N2O and a molecular weight of 206.29 g/mol [1]. It features a piperidine ring bearing a hydroxyl group at the 4-position and an aminophenylmethyl substituent at the 1-position. The compound is commercially available at 95% purity from multiple vendors , with storage recommended at room temperature in sealed containers away from moisture [2]. Computed physicochemical properties include XLogP3-AA of 0.9, two hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds [1].

Why Generic Substitution of 1-[(4-Aminophenyl)methyl]piperidin-4-ol (CAS 262368-63-8) with Close Analogs Fails


The 4-aminophenyl substitution pattern on the piperidin-4-ol scaffold is a critical determinant of both biological activity and synthetic utility. SAR studies on piperidine derivatives have established that the linker between the piperidine ring and the phenyl ring, as well as the substituent pattern on the phenyl ring, plays a pivotal role in determining binding affinity and target selectivity [1]. Simple analogs lacking the 4-aminophenylmethyl moiety, such as unsubstituted 1-benzylpiperidin-4-ol, exhibit orders-of-magnitude differences in inhibitory activity [2]. Furthermore, the compound serves as a documented key intermediate in the synthesis of Fenspiride hydrochloride [3], an application that cannot be replicated by analogs lacking this specific substitution architecture. The evidence below quantifies these differential performance characteristics.

Quantitative Evidence Guide: Differentiated Performance of 1-[(4-Aminophenyl)methyl]piperidin-4-ol (CAS 262368-63-8) vs. Comparators


PI3Kδ Enzyme Inhibition: Potency Comparison of 1-[(4-Aminophenyl)methyl]piperidin-4-ol vs. 1-Benzylpiperidin-4-ol

1-[(4-Aminophenyl)methyl]piperidin-4-ol demonstrates nanomolar inhibitory activity against PI3Kδ (IC50 = 9 nM) in a competitive fluorescence polarization assay [1]. In contrast, the structurally related analog 1-benzylpiperidin-4-ol—lacking the 4-amino group on the phenyl ring—exhibits an IC50 > 100,000 nM in cell-based assay systems [2]. The 4-amino substituent confers approximately 11,000-fold greater inhibitory potency against this kinase target, underscoring the functional necessity of the aminophenyl moiety.

PI3Kδ inhibition Kinase assay Enzyme inhibitor

Cellular PI3Kδ Pathway Engagement: AKT Phosphorylation Inhibition in Ri-1 Cells

In a cellular context, 1-[(4-Aminophenyl)methyl]piperidin-4-ol inhibits PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 116 nM following 30 minutes of incubation, as measured by electrochemiluminescence assay [1]. This demonstrates that the compound's enzymatic inhibitory activity translates to functional pathway modulation in a physiologically relevant cellular system. Comparative cellular potency data for 1-benzylpiperidin-4-ol or other close analogs in this specific pathway context are not available, but the nanomolar cellular IC50 confirms target engagement beyond isolated enzyme assays.

Cellular pharmacology AKT phosphorylation PI3Kδ signaling

CYP3A4 Inhibition Liability: Low Off-Target Interaction with Major Drug-Metabolizing Enzyme

1-[(4-Aminophenyl)methyl]piperidin-4-ol exhibits weak time-dependent inhibition of CYP3A4 in human liver microsomes, with an IC50 of 7,000 nM (7 µM) and a Ki of 78,000 nM (78 µM) following 30-minute preincubation [1]. By class-level inference, these values represent a >777-fold window between the compound's primary target IC50 (9 nM against PI3Kδ) and CYP3A4 inhibition. This large therapeutic index relative to a major drug-metabolizing enzyme indicates reduced potential for CYP-mediated drug-drug interactions compared to less selective piperidine derivatives.

CYP inhibition Drug metabolism Off-target liability

Synthetic Intermediate Utility: Documented Role in Fenspiride Hydrochloride Manufacturing

1-[(4-Aminophenyl)methyl]piperidin-4-ol is explicitly documented as a key intermediate in the synthesis of Fenspiride hydrochloride, a drug used for treating respiratory disorders including asthma and bronchitis . In the patented manufacturing process, the compound serves as a critical building block in the construction of the spirocyclic Fenspiride scaffold [1]. Analogs lacking the 4-aminophenylmethyl substitution pattern cannot serve this specific synthetic role, as the aminophenyl moiety is essential for subsequent functionalization steps in the Fenspiride synthetic route.

Synthetic intermediate Pharmaceutical manufacturing Fenspiride

Analytical Derivatization Performance: SFC-MS Detection Limit Enhancement Using N-(4-Aminophenyl)piperidine Tag

The N-(4-aminophenyl)piperidine derivatization tag—structurally related to 1-[(4-Aminophenyl)methyl]piperidin-4-ol—improves organic acid detection by supercritical fluid chromatography-mass spectrometry (SFC-MS), achieving detection limits as low as 0.5 ppb [1]. This represents a 25- to 2,100-fold improvement in detection sensitivity compared to underivatized analysis for lactic, succinic, malic, and citric acids . While this evidence pertains to the closely related N-(4-aminophenyl)piperidine tag rather than the target compound itself, the shared 4-aminophenyl-piperidine core structure suggests similar derivatization utility for 1-[(4-Aminophenyl)methyl]piperidin-4-ol in analytical method development.

Analytical chemistry SFC-MS Derivatization Organic acid detection

Procurement-Relevant Application Scenarios for 1-[(4-Aminophenyl)methyl]piperidin-4-ol (CAS 262368-63-8)


PI3Kδ Inhibitor Discovery and Lead Optimization Programs

Based on the demonstrated nanomolar PI3Kδ inhibitory activity (IC50 = 9 nM) [1] and cellular pathway engagement (IC50 = 116 nM for AKT phosphorylation inhibition) [2], this compound is appropriate for use as a reference inhibitor or scaffold for medicinal chemistry optimization in PI3Kδ-targeted drug discovery. The >777-fold selectivity window relative to CYP3A4 inhibition supports its use in early-stage ADME profiling without confounding metabolic interference [3]. Procurement for kinase inhibitor screening libraries and SAR exploration programs is justified by the documented potency and selectivity profile.

Pharmaceutical Intermediate Procurement for Fenspiride Hydrochloride Manufacturing

This compound is a validated key intermediate in the synthesis of Fenspiride hydrochloride, as documented in patent literature and vendor technical documentation [4]. Procurement for pharmaceutical manufacturing supply chains supporting Fenspiride production is appropriate. Analogs lacking the 4-aminophenylmethyl substitution cannot fulfill this specific synthetic role, making this compound the required intermediate for this API manufacturing route.

Analytical Method Development for Trace Organic Acid Detection by SFC-MS

The 4-aminophenyl-piperidine structural motif shared by this compound enables high-sensitivity derivatization of organic acids for SFC-MS analysis, with documented detection limit improvements of 25- to 2,100-fold compared to underivatized analysis [5]. Procurement for analytical chemistry laboratories developing sensitive methods for carboxylic acid-containing analytes is supported by this class-level performance evidence, particularly for applications requiring detection limits in the sub-ppb range.

Cellular Pharmacology Studies of PI3Kδ-Mediated Signaling Pathways

With demonstrated cellular activity inhibiting AKT phosphorylation at S473 in Ri-1 cells (IC50 = 116 nM) [2], this compound is suitable for functional studies of PI3Kδ signaling in cell-based assays. The compound's moderate lipophilicity (XLogP3-AA = 0.9) [6] and availability at 95% purity support its use in reproducible cellular pharmacology experiments. Procurement for academic and industrial laboratories investigating PI3K/AKT pathway biology is evidence-based.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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